N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring and a dibenzofuran moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea typically involves the reaction of 1,3-dimethyl-4-aminopyrazole with 2-methoxydibenzo[b,d]furan-3-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole and dibenzofuran rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases due to its unique structural features.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and dibenzofuran moieties could play a role in binding to these targets, while the thiourea group might be involved in covalent interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxyphenyl)thiourea
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-chlorodibenzo[b,d]furan-3-yl)thiourea
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is unique due to the presence of both the pyrazole and dibenzofuran rings, which may confer distinct chemical reactivity and biological activity compared to other thioureas. The methoxy group on the dibenzofuran ring can also influence its electronic properties and interactions with molecular targets.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-(2-methoxydibenzofuran-3-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-11-15(10-23(2)22-11)21-19(26)20-14-9-17-13(8-18(14)24-3)12-6-4-5-7-16(12)25-17/h4-10H,1-3H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMYYJTQNWUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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